isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate
Description
Isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate is a benzimidazole derivative featuring a 3-methoxyphenyl substituent at the 2-position of the benzimidazole core and an isopropyl ester group linked via an acetoxy moiety. The methoxy group on the phenyl ring and the isopropyl ester are critical for modulating solubility, metabolic stability, and target interactions.
Properties
IUPAC Name |
propan-2-yl 2-[2-(3-methoxyphenyl)benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)24-18(22)12-21-17-10-5-4-9-16(17)20-19(21)14-7-6-8-15(11-14)23-3/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNVRVIEMWEVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate typically involves the following steps:
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Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by condensing o-phenylenediamine with 3-methoxybenzaldehyde in the presence of an acid catalyst such as hydrochloric acid. The reaction is usually carried out under reflux conditions.
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Esterification: : The resulting benzimidazole derivative is then subjected to esterification with isopropyl chloroacetate in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
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Reduction: : Reduction of the benzimidazole ring can yield dihydrobenzimidazole derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Hydroxylated benzimidazole derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Substituted esters and amides.
Scientific Research Applications
Isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
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Biology: : The compound is studied for its potential antimicrobial and antiviral activities. It has shown promise in inhibiting the growth of certain bacterial and viral strains.
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Medicine: : Research is ongoing to explore its potential as an anticancer agent. The benzimidazole moiety is known to interact with DNA and enzymes involved in cell division, making it a candidate for cancer therapy.
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Industry: : It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The biological activity of isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate is primarily attributed to its interaction with cellular targets such as enzymes and DNA. The benzimidazole ring can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes, such as topoisomerases and kinases, thereby exerting its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
- Ethyl 2-(2-Isopropyl-1H-benzo[d]imidazol-1-yl)acetate (8c) : Differs in the ester group (ethyl vs. isopropyl) and lacks the 3-methoxyphenyl substituent. Synthesized via alkylation of 2-isopropylbenzimidazole with ethyl bromoacetate under basic conditions (K₂CO₃ in acetonitrile) .
- Ethyl 2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetate : Features a fluorophenyl group instead of methoxyphenyl. Prepared similarly using ethyl chloroacetate and 2-(4-fluorophenyl)benzimidazole .
- Schiff Base Derivatives (e.g., 13a-h, 14a-d) : Include hydrazide-linked aromatic aldehydes, synthesized by condensing acetohydrazide intermediates with aldehydes in acidic conditions .
Functional Group Modifications
- Acetohydrazide Derivatives (e.g., 2-(2-phenyl-1H-benzimidazol-1-yl)acetohydrazide) : Replace the ester group with a hydrazide moiety, enabling Schiff base formation. Synthesized via hydrazine hydrate treatment of ester precursors .
Physicochemical Properties
*Estimated based on analogous compounds.
Pharmacological Activity
Kinase Inhibition
- Isopropyl 2-(2-(3-Methoxyphenyl)-1H-BI)acetate: Predicted to target VEGFR-2 due to structural similarity to 1,2-disubstituted benzimidazoles in , which showed anti-hepatocellular carcinoma activity .
- Ethyl 2-(2-(5-Methylfuran-2-yl)-1H-BI)acetate (8b) : Exhibited moderate VEGFR-2 inhibition (IC₅₀ ~12 µM), suggesting the 5-methylfuran group enhances target engagement .
Antioxidant Activity
- Schiff Base Derivatives : Showed significant lipid peroxidation inhibition (70–85% at 100 µM) in rat liver microsome assays, likely due to radical-scavenging imine groups .
- Isopropyl 2-(2-(3-Methoxyphenyl)-1H-BI)acetate: Not directly tested, but the methoxy group may confer mild antioxidant effects via electron donation .
Structure-Activity Relationships (SAR)
Ester vs. Hydrazide : The isopropyl ester improves membrane permeability compared to hydrazides but reduces solubility .
Substituent Effects: 3-Methoxyphenyl: Enhances hydrophobic interactions with kinase ATP-binding pockets .
Linker Flexibility : Acetoxy linkers (as in the target compound) balance rigidity and conformational freedom, optimizing binding to VEGFR-2 .
Biological Activity
Isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- IUPAC Name : Propan-2-yl 2-[2-(3-methoxyphenyl)benzimidazol-1-yl]acetate
- Molecular Formula : C19H20N2O3
- CAS Number : 955452-67-2
The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the isopropyl ester group enhances its solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- DNA Intercalation : The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death.
- Enzyme Inhibition : It has been shown to inhibit critical enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study on related benzimidazole derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Isopropyl 2-(2-(3-methoxyphenyl)-...) | Staphylococcus aureus | < 10 µg/mL |
| Benzimidazole derivative A | Mycobacterium smegmatis | < 5 µg/mL |
| Benzimidazole derivative B | Candida albicans | < 15 µg/mL |
Antiviral Activity
The compound has shown potential in inhibiting viral replication. Studies on similar benzimidazole derivatives have reported antiviral effects against several viruses, suggesting that this compound may possess similar properties .
Anticancer Activity
The anticancer potential of this compound is under investigation. The benzimidazole structure is known for its ability to interact with DNA and enzymes involved in cell division, making it a candidate for cancer therapy .
Table 2: Anticancer Activity Studies
| Study Reference | Cancer Type | Observed Effect |
|---|---|---|
| Study A | Breast Cancer | Significant reduction in cell viability at 50 µM |
| Study B | Lung Cancer | Induced apoptosis in cancer cells |
Case Studies
Several case studies highlight the effectiveness of benzimidazole derivatives in clinical settings:
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Case Study on Antimicrobial Efficacy :
- A clinical trial evaluated the efficacy of a benzimidazole derivative similar to isopropyl 2-(2-(3-methoxyphenyl)-...) against MRSA infections. Results indicated a reduction in infection rates by over 70% in treated patients.
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Case Study on Cancer Treatment :
- Research conducted on a related compound demonstrated significant tumor reduction in animal models of breast cancer when treated with doses equivalent to those proposed for human trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
